molecular formula C22H23N5O4 B2390891 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034593-59-2

3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2390891
CAS No.: 2034593-59-2
M. Wt: 421.457
InChI Key: FOQBNDKTJUJCLX-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Formation of the Amide Bond: The amide bond is formed by reacting the carboxylic acid derivative of the pyrazole with an amine derivative of the furan ring, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide or the double bonds in the furan ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck reactions.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of aromatic and heterocyclic structures can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide: A closely related compound with a similar structure but lacking the methyl group on the pyrazole ring.

    3-(2,5-dimethoxyphenyl)-N-(2-(thiophen-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: A compound where the furan ring is replaced by a thiophene ring.

    3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-imidazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: A compound where the pyrazole ring is replaced by an imidazole ring.

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and heterocyclic rings. This structure provides a unique set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-26-18(13-17(25-26)16-12-15(29-2)7-8-20(16)30-3)22(28)23-14-19(21-6-4-11-31-21)27-10-5-9-24-27/h4-13,19H,14H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBNDKTJUJCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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